Dhodh-IN-11
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Overview
Description
DHODH-IN-11 is a compound known for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various cancers and autoimmune diseases .
Mechanism of Action
Target of Action
Dhodh-IN-11 primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine synthesis pathway . It is one of the top metabolic dependencies in T-cell acute lymphoblastic leukemia (T-ALL) and other rapidly proliferating cells .
Mode of Action
This compound, as a DHODH inhibitor, interacts with its target by inhibiting the enzymatic activity of DHODH . This inhibition leads to the rapid depletion of intracellular pyrimidine pools, forcing cells to rely on extracellular salvage . In the absence of sufficient salvage, this intracellular nucleotide starvation results in the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine synthesis pathway . DHODH, the enzyme inhibited by this compound, catalyzes the conversion of dihydroorotate to orotate, a crucial step in this pathway . The inhibition of DHODH disrupts this pathway, leading to a shortage of pyrimidine nucleotides . This shortage forces cells to rely on the less efficient salvage pathway, leading to nucleotide starvation . Additionally, DHODH-generated Ubiquinol reduces mitochondrial membrane phospholipids hydroperoxides to lipids alcohol, thereby inhibiting the onset of ferroptosis .
Pharmacokinetics
It’s known that the efficiency of dhodh inhibitors like this compound can be affected by factors such as membrane lipid interactions .
Result of Action
The inhibition of DHODH by this compound results in several molecular and cellular effects. These include the inhibition of DNA and RNA synthesis, cell cycle arrest, and cell death . T lymphoblasts appear to be specifically and exquisitely sensitive to nucleotide starvation after DHODH inhibition . Certain subsets of T-ALL seem to have an increased reliance on oxidative phosphorylation when treated with DHODH inhibitors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hypoxia conditions and distinctive membrane-associated characteristics of DHODH may be associated with the efficiency of DHODH inhibitors like this compound .
Biochemical Analysis
Biochemical Properties
Dhodh-IN-11 interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Dihydroorotate dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme . DHODH plays a crucial role in the de novo synthesis of pyrimidine , and this compound’s interaction with this enzyme is of significant interest.
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it catalyzes the conversion of dihydroorotate to orotate in a redox reaction, which is the fourth of six universally conserved enzymatic reactions in the pyrimidine de novo synthetic pathway .
Metabolic Pathways
This compound is involved in the de novo pyrimidine synthesis pathway . It interacts with enzymes and cofactors within this pathway, and may also have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DHODH-IN-11 typically involves the derivatization of leflunomide, a known DHODH inhibitor. The synthetic route includes several steps of chemical reactions, such as nucleophilic substitution and cyclization, under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
DHODH-IN-11 undergoes various chemical reactions, including:
Oxidation: Conversion of dihydroorotate to orotate.
Reduction: Inhibition of DHODH activity by reducing its catalytic function.
Substitution: Modifications on the aromatic ring to enhance inhibitory potency.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions include orotate and its derivatives, which are crucial intermediates in pyrimidine nucleotide synthesis .
Scientific Research Applications
DHODH-IN-11 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of DHODH and its effects on pyrimidine synthesis.
Biology: Investigated for its role in cellular metabolism and nucleotide synthesis.
Medicine: Explored as a potential therapeutic agent for treating cancers, autoimmune diseases, and viral infections.
Industry: Utilized in the development of new drugs targeting DHODH
Comparison with Similar Compounds
Similar Compounds
Leflunomide: A known DHODH inhibitor used in the treatment of rheumatoid arthritis.
Brequinar: Another DHODH inhibitor with potential anticancer properties.
Teriflunomide: An active metabolite of leflunomide used in the treatment of multiple sclerosis.
Uniqueness of DHODH-IN-11
This compound stands out due to its unique chemical structure and enhanced inhibitory potency compared to other DHODH inhibitors. Its specific modifications on the aromatic ring provide improved binding affinity and selectivity towards DHODH, making it a promising candidate for therapeutic development .
Properties
CAS No. |
1263303-95-2 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-cyano-2-hydroxyimino-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H11N3O2/c16-10-14(18-20)15(19)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,20H,(H,17,19) |
InChI Key |
YFGFEIDPJVPFOM-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)/C(=N/O)/C#N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C(=NO)C#N |
solubility |
not available |
Origin of Product |
United States |
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